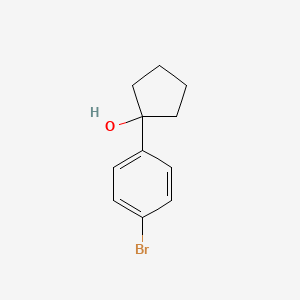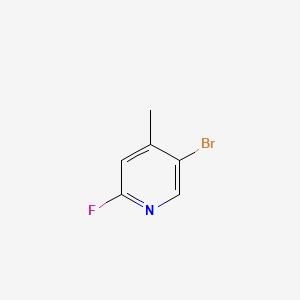
1-(2-クロロピリミジン-4-イル)ピロリジン-3-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL is a chemical compound with the molecular formula C8H10ClN3O It is a pyrrolidine derivative with a chloropyrimidine moiety
科学的研究の応用
1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds with biological activity.
Biological Studies: It is used in studies investigating the interaction of pyrimidine derivatives with biological targets, such as enzymes and receptors.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine in the presence of a suitable base. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or dimethylformamide. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
化学反応の分析
Types of Reactions: 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group in the pyrrolidine ring can be oxidized to a ketone or reduced to a methylene group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrimidine derivatives.
- Oxidized or reduced pyrrolidine derivatives.
- Cyclized heterocyclic compounds .
作用機序
The mechanism of action of 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can modulate various biological pathways, leading to therapeutic effects .
類似化合物との比較
1-(2-Chloropyrimidin-4-YL)piperidin-3-OL: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-(4-Chloropyrimidin-2-yl)pyrrolidine: Similar structure but with different substitution patterns on the pyrimidine ring.
Uniqueness: 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL is unique due to its specific substitution pattern and the presence of both a chloropyrimidine and a pyrrolidine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-8-10-3-1-7(11-8)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZHVZSXNBBQKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624517 |
Source


|
| Record name | 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954228-36-5 |
Source


|
| Record name | 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1291891.png)



![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)




![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)




